molecular formula C22H26FNO3S B2879345 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034484-77-8

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2879345
CAS No.: 2034484-77-8
M. Wt: 403.51
InChI Key: RZSHYJNJIFJLSQ-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Mechanism of Action

Target of Action

Similar compounds have been known to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male characteristics by binding to androgens, which are hormones.

Mode of Action

This can result in changes in the transcription of specific genes, leading to alterations in protein synthesis and cellular function .

Biochemical Pathways

This could potentially affect downstream effects such as cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the core phenyl and fluorophenoxy groups. The tetrahydropyran-thioethyl moiety is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenoxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
  • 3-(3-(4-chlorophenoxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
  • 3-(3-(4-fluorophenoxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)butanamide

Uniqueness

The uniqueness of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3S/c23-18-5-7-19(8-6-18)27-20-3-1-2-17(16-20)4-9-22(25)24-12-15-28-21-10-13-26-14-11-21/h1-3,5-8,16,21H,4,9-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSHYJNJIFJLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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